molecular formula C22H24N2O6 B15124060 Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B15124060
M. Wt: 412.4 g/mol
InChI Key: ZKEDMGQTXQUYGA-UHFFFAOYSA-N
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Description

Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a complex organic compound with promising biological activities. This article presents an overview of its biological properties, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H24N2O6
  • Molecular Weight : 412.4 g/mol
  • CAS Number : 1103929-40-3

The structure features a piperidine ring, a nitrobenzoyloxy group, and a phenylethyl substituent, suggesting potential interactions with various biological targets due to its diverse functional groups .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several pharmacological effects. These include:

  • Antinociceptive Activity : Similar compounds have shown efficacy in models of pain relief, suggesting that this compound may also possess analgesic properties .
  • Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents raise the possibility of its application in treating neurodegenerative diseases .

The exact biological mechanisms of this compound remain to be fully elucidated. However, potential mechanisms include:

  • NMDA Receptor Modulation : Compounds with similar structures have been linked to NMDA receptor antagonism, which plays a crucial role in pain and neuroprotection .
  • Nitric Oxide Production : The compound may influence nitric oxide pathways, which are vital for various physiological processes including inflammation and neurotransmission .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Features
Methyl(2R,4R)-4-Hydroxy-1-(R)-1-phenylethylpiperidine-2-carboxylateC15H21NO3Hydroxy group instead of nitro; different biological interactions expected.
N-(4-Nitrophenyl)piperidin-1-carboxamideC12H14N2O3Known analgesic properties; shares piperidine structure.
1-(Phenylethyl)piperidin-3-oneC16H21NOStudied for psychoactive effects; lacks ester functionality.

This comparison highlights the potential for distinct pharmacological profiles based on functional group variations.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antinociceptive Studies : Research has demonstrated that structurally related compounds exhibit significant pain relief in rodent models. These findings suggest that the compound may also have similar effects .
  • Neuroprotective Research : A study on NMDA antagonists found that certain derivatives improved outcomes in models of Parkinson's disease and other neurodegenerative conditions, indicating a potential therapeutic role for this compound .
  • Inflammation Modulation : Investigations into nitric oxide production have shown that related compounds can modulate inflammatory responses, which could be relevant for therapeutic applications in inflammatory diseases .

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-(4-nitrobenzoyl)oxy-1-(1-phenylethyl)piperidine-2-carboxylate

InChI

InChI=1S/C22H24N2O6/c1-15(16-6-4-3-5-7-16)23-13-12-19(14-20(23)22(26)29-2)30-21(25)17-8-10-18(11-9-17)24(27)28/h3-11,15,19-20H,12-14H2,1-2H3

InChI Key

ZKEDMGQTXQUYGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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